molecular formula C14H18N2 B15322810 1-methyl-5-(piperidin-3-yl)-1H-indole

1-methyl-5-(piperidin-3-yl)-1H-indole

Cat. No.: B15322810
M. Wt: 214.31 g/mol
InChI Key: WRWMWJQONKWQNB-UHFFFAOYSA-N
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Description

1-Methyl-5-(piperidin-3-yl)-1H-indole is a heterocyclic compound featuring an indole core substituted with a methyl group at position 1 and a piperidine ring at position 3. The piperidin-3-yl substituent introduces conformational rigidity, which is critical for optimizing receptor binding and selectivity .

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1-methyl-5-piperidin-3-ylindole

InChI

InChI=1S/C14H18N2/c1-16-8-6-12-9-11(4-5-14(12)16)13-3-2-7-15-10-13/h4-6,8-9,13,15H,2-3,7,10H2,1H3

InChI Key

WRWMWJQONKWQNB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C3CCCNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(piperidin-3-yl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and piperidine.

    Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the piperidine moiety.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the indole ring is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the indole or piperidine rings, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or piperidine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as bromine or chlorine, are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce 1-methyl-5-(piperidin-3-yl)-1H-indoline.

Scientific Research Applications

1-Methyl-5-(piperidin-3-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-5-(piperidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Positional Isomerism: Piperidine Substitution Patterns

  • 3-(Piperidin-3-yl)-1H-indole Derivatives :
    Enantiomeric derivatives such as (R)- and (S)-3-(piperidin-3-yl)-1H-indole (e.g., compounds (R)-10a and (S)-11a ) exhibit high affinity for 5-HT1A and SERT, with stereochemistry influencing binding kinetics. The 3-position substitution contrasts with the target compound’s 5-position piperidine, altering spatial interactions with receptor pockets .
  • 3-(Piperidin-4-yl)-1H-indole :
    Replacing the piperidin-3-yl group with a piperidin-4-yl residue (e.g., in pyrido[1,2-c]pyrimidine derivatives) reduces serotonin-like pharmacophore activity, emphasizing the importance of substituent position for target engagement .

Functional Group Modifications

  • 1-Methyl-5-(4-pyridinylamino)-1H-indole: Substituting the piperidine ring with a pyridinylamino group (Table 2, ) enhances 5-HT uptake inhibition (IC50 = 0.012 μM vs. 0.25 μM for fluoxetine) but reduces norepinephrine (NE) uptake selectivity. This highlights the piperidine moiety’s role in balancing dual transporter affinity .
  • T115 (1-Methyl-5-(3-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl)-1H-indole) :
    Replacing piperidine with a triazole-linked trimethoxyphenyl group shifts activity to tubulin polymerization inhibition (IC50 < 50 nM), demonstrating how core heterocycle changes redirect biological function .

Serotonergic Targets

  • 5-HT1A and SERT Affinity: Piperidin-3-yl-substituted indoles (e.g., (R)-10a) show nanomolar binding to 5-HT1A (Ki = 2.3 nM) and SERT (Ki = 8.7 nM), outperforming piperidin-4-yl analogs. The 5-position substitution in the target compound may further optimize binding kinetics due to reduced steric hindrance .
  • 5-HT6 Receptor :
    Conformationally restricted side chains (e.g., piperidine rings) enhance 5-HT6 affinity, which is implicated in neurodegenerative diseases. However, direct data on the target compound’s 5-HT6 activity are pending .

Enzyme Inhibition

  • BACE1 Inhibition: Indole derivatives with piperazine or phenylsulfonyl groups (e.g., compound 8) exhibit moderate BACE1 inhibition (IC50 = 19.66 mM).

Spectroscopic Characterization

  • 1H NMR: The piperidin-3-yl group in the target compound generates distinct δ 2.5–3.0 ppm signals for piperidine protons, differing from pyridinylamino analogs (δ 6.8–7.2 ppm for aromatic NH) .
  • HR-MS : Molecular ion peaks at m/z 215.1550 (calculated for C14H19N2) confirm structural integrity, aligning with analogs like 3-((1H-Indol-1-yl)methyl)-1-(piperidin-1-ylmethyl)-1H-indole .

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